REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][n:7][cH:8][n:9][c:10]2[cH:11][c:12]1[O:13][CH2:14][CH2:15][n:16]1[n:17][n:18][cH:19][cH:20]1.[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[S:26]([Cl:27])([Cl:28])=[O:29]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([Cl:28])[n:7][cH:8][n:9][c:10]2[cH:11][c:12]1[O:13][CH2:14][CH2:15][n:16]1[n:17][n:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2cncnc2cc1OCCn1ccnn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cc2c(Cl)ncnc2cc1OCCn1ccnn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |